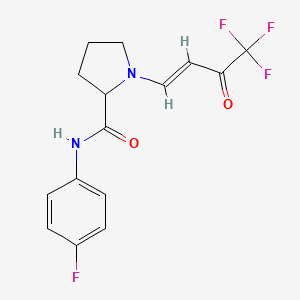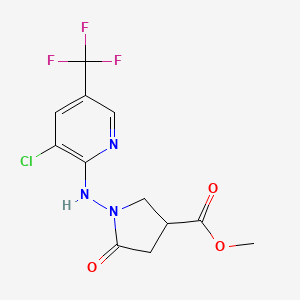![molecular formula C9H12ClN3O B3010697 4-[(4-Chloropyrimidin-2-yl)methyl]morpholine CAS No. 1093880-86-4](/img/structure/B3010697.png)
4-[(4-Chloropyrimidin-2-yl)methyl]morpholine
Descripción general
Descripción
4-[(4-Chloropyrimidin-2-yl)methyl]morpholine is a useful research compound. Its molecular formula is C9H12ClN3O and its molecular weight is 213.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, including structures similar to 4-[(4-Chloropyrimidin-2-yl)methyl]morpholine, have been synthesized as intermediates that inhibit tumor necrosis factor alpha and nitric oxide. These compounds have been developed using environmentally friendly synthetic methods, indicating their potential in green chemistry applications (Lei, Wang, Xiong, & Lan, 2017).
- 4-(Pyrimidin-4-yl)morpholines play a crucial role as pharmacophores in the inhibition of PI3K and PIKKs, with the morpholine oxygen forming essential hydrogen bonding interactions and providing selectivity. This highlights the compound's utility in kinase inhibition and potential applications in drug design (Hobbs et al., 2019).
Medical and Pharmacological Research
- Compounds related to this compound have been explored as PET agents for imaging LRRK2 enzyme in Parkinson's disease, indicating their relevance in neurological research and potential for diagnostic applications (Wang, Gao, Xu, & Zheng, 2017).
- A study on hydrogen-bonded sheet structures in related compounds has provided insights into the electronic polarization and structural properties of such molecules, which is valuable for understanding their interaction mechanisms and stability in different environments (Orozco, Insuasty, Low, Cobo, & Glidewell, 2008).
Synthesis of Novel Derivatives
- The compound has been used as a precursor for synthesizing new heterocyclic compounds with potential antimicrobial activity. This demonstrates the versatility of this compound in creating novel molecules with potential therapeutic applications (Zaki, El-Dean, Radwan, & Ammar, 2020).
Applications in Molecular Biology and Drug Discovery
- It has been involved in the synthesis of chiral alkoxymethyl morpholine analogs acting as dopamine receptor antagonists, suggesting its relevance in neuroscience and psychopharmacology research (Witt et al., 2016).
- In another study, pyrimidine-triazole derivatives synthesized from molecules related to this compound showed antimicrobial activity, further underscoring the compound's importance in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it might interact with its targets through hydrogen bonding and hydrophobic interactions . The presence of a morpholine ring could potentially enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biological processes, including dna synthesis and signal transduction .
Pharmacokinetics
The presence of a morpholine ring might influence its pharmacokinetic properties, potentially enhancing its solubility and bioavailability .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antimicrobial, antioxidative, and anticancer effects .
Action Environment
The action, efficacy, and stability of “4-((4-Chloropyrimidin-2-yl)methyl)morpholine” could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . .
Análisis Bioquímico
Biochemical Properties
The role of 4-((4-Chloropyrimidin-2-yl)methyl)morpholine in biochemical reactions is not yet fully understood. It is believed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-((4-Chloropyrimidin-2-yl)methyl)morpholine may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on the effects of different dosages of 4-((4-Chloropyrimidin-2-yl)methyl)morpholine in animal models are currently underway. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
4-[(4-chloropyrimidin-2-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-1-2-11-9(12-8)7-13-3-5-14-6-4-13/h1-2H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHFNOHWLNSJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide](/img/structure/B3010614.png)
![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3010617.png)
![4-ethyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3010618.png)
![N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B3010619.png)
![2-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3010620.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010622.png)
![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B3010623.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3010627.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3010630.png)
![1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3010631.png)
![Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B3010636.png)
![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B3010637.png)
